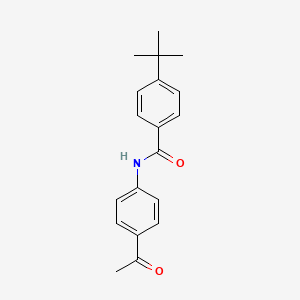
N-(4-acetylphenyl)-4-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-tert-butylbenzamide (APTB) is a synthetic compound that has been studied extensively in the scientific community due to its unique properties and potential applications in various areas of research. APTB is a benzamide derivative, a type of organic compound with a variety of uses in the pharmaceutical and industrial sectors. It has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer properties. In addition, it has been found to be a potential inhibitor of certain enzymes involved in the biosynthesis of fatty acids, making it a promising target for new drug discovery.
科学的研究の応用
Antibacterial Activity
PSASF exhibits significant antibacterial properties against several strains, including Escherichia coli (E. coli), Pseudomonas aeruginosa , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa is 256 μg/mL, while for S. aureus, it varies between 256 and 512 μg/mL . Researchers have studied its antibacterial effects using molecular docking techniques, which align with laboratory results.
Synthesis of Derivatives
PSASF serves as a precursor for synthesizing various derivatives. For instance:
- N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide derivatives : These compounds find applications in catalysis, particularly as pre-catalysts in Suzuki cross-coupling reactions .
- 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones : These Michael adducts result from the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols. Their efficient synthesis in a single step makes them valuable for organic chemistry .
Medicinal Chemistry
Sulfonamides, including PSASF, have revolutionized medicinal and organic chemistry. They are studied as:
Drug Development
Given its antibacterial activity, PSASF could inspire the development of novel drugs or serve as a scaffold for further modifications. Researchers may explore its potential in drug discovery.
作用機序
Target of Action
A structurally similar compound, n-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1h-pyrazole-4-carboxamide, has been reported to interact with theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target proteins, leading to changes in their function and potentially influencing cell cycle control and signal transduction .
Result of Action
It is plausible that the compound could influence cell cycle control and signal transduction through its interaction with target proteins .
特性
IUPAC Name |
N-(4-acetylphenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13(21)14-7-11-17(12-8-14)20-18(22)15-5-9-16(10-6-15)19(2,3)4/h5-12H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQQLNGIIGDHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)

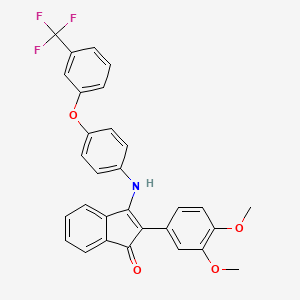
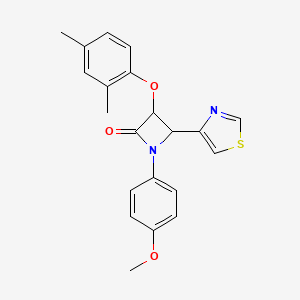



![1-Ethylsulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2772745.png)
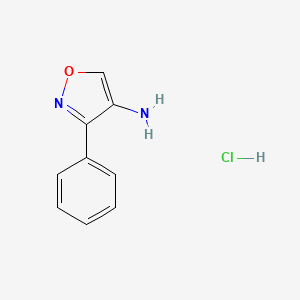

![Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2772751.png)
![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride](/img/structure/B2772752.png)
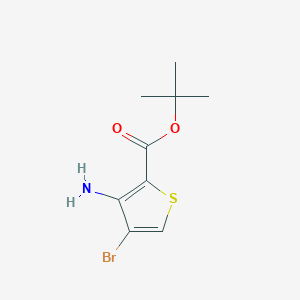
![Methyl (E)-4-[[2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2772754.png)